molecular formula C11H19NO5 B6295261 (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 2165699-77-2

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B6295261
CAS No.: 2165699-77-2
M. Wt: 245.27 g/mol
InChI Key: KJHHOIMTQSCHFE-JGVFFNPUSA-N
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Description

(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected pyrrolidine.

    Methoxylation: The Boc-protected pyrrolidine is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R

Properties

IUPAC Name

(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHOIMTQSCHFE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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